2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

Vue d'ensemble

Description

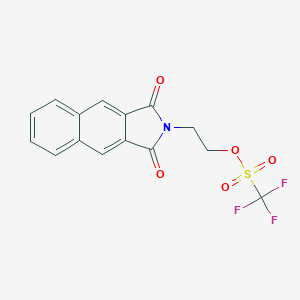

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C15H10F3NO5S and a molecular weight of 373.30 g/mol . It is known for its application as a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile, carnitines, and acylcarnitines in tissue for sensitive fluorimetric detection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate typically involves the reaction of 2,3-naphthalenedicarboxylic anhydride with ethylenediamine to form 2-(2,3-naphthalimino)ethylamine. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes controlling reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, though these are not the primary reactions of interest.

Major Products

The major products formed from substitution reactions are derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile. For example, reaction with an amine would yield an amide derivative .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₀F₃N₁O₅S

- Molecular Weight : 373.30 g/mol

The compound features a naphthalimine moiety linked to an ethyl group and a trifluoromethanesulfonate functional group, contributing to its reactivity and solubility in organic solvents. This structure enables it to act as a fluorescent probe and a reactive labeling agent .

Analytical Chemistry

Fluorescent Labeling Agent :

2NTF is extensively used as a reactive ultraviolet (UV) and fluorescent labeling agent for detecting carboxylic acids. It covalently attaches to these acids, allowing for their identification and quantification via high-performance liquid chromatography (HPLC) due to the compound's unique fluorescent properties. This method enhances the sensitivity and selectivity of detecting low concentrations of analytes.

Sample Preparation for Eicosanoids :

The compound serves as a sample preparation agent for epoxyeicosatrienoic acids (EETs), which are crucial signaling molecules derived from arachidonic acid. By stabilizing and derivatizing EETs before analysis, 2NTF improves detection sensitivity in mass spectrometry and HPLC applications.

Biological Applications

Study of Metabolic Pathways :

In biological research, 2NTF is employed to study metabolic pathways involving carnitines and acylcarnitines. Its ability to form stable fluorescent derivatives allows researchers to trace these metabolites in biological samples, facilitating insights into various physiological processes.

Diagnostic Assays :

The compound is utilized in diagnostic assays to detect specific metabolites in biological tissues, making it valuable in medical research and clinical diagnostics.

Safety Considerations

When handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, it is essential to avoid dust formation and contact with skin or eyes. Personal protective equipment should be used, along with adequate ventilation during its application.

Mécanisme D'action

The mechanism of action of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate involves its ability to react with anions of carboxylic acids, carnitines, and acylcarnitines. The trifluoromethanesulfonate group acts as a leaving group, allowing the compound to form a covalent bond with the target anion. This reaction results in a fluorescent product that can be detected using fluorimetric techniques .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methanesulfonic acid, trifluoro-2-(1,3-dihydro-1,3-dioxo-2H-benz[f]iso-indol-2-yl)ethyl ester

- Trifluoromethanesulfonic acid 2-(1,3-dioxo-2,3-dihydro-1H-benzo[f]isoindole-2-yl)ethyl ester

Uniqueness

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is unique due to its specific structure that combines a naphthalimino group with a trifluoromethanesulfonate group. This combination imparts both fluorescent properties and reactivity towards carboxylic acids, making it particularly useful in sensitive detection applications .

Activité Biologique

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, also known as NI-ETFMS, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive understanding of this compound.

- Chemical Formula : C₁₃H₈F₃N₃O₂S

- CAS Number : 128651-50-3

- Molecular Weight : 325.27 g/mol

The biological activity of NI-ETFMS is primarily attributed to its ability to act as a derivatizing agent in analytical chemistry. It has been utilized in various assays to enhance the detection of specific biomolecules. For instance, it has been employed in high-performance liquid chromatography (HPLC) techniques for the quantification of metabolites and other compounds in biological samples .

Case Studies and Research Findings

- Quantitative Assays : A study published in Analytical Biochemistry demonstrated the use of NI-ETFMS as a pre-column derivatization agent for the determination of cinacalcet and its metabolites in human plasma. The method showed high sensitivity and specificity, indicating that NI-ETFMS could significantly improve analytical outcomes in biochemical assays .

- Fluorescence Detection : Another investigation highlighted the compound's role in enhancing fluorescence detection methods for various analytes. The study emphasized that NI-ETFMS could facilitate the quantification of long-chain acylcarnitines, which are important biomarkers in metabolic disorders .

- Biological Effects : Research into the biological effects of NI-ETFMS has suggested potential applications in pharmacology. Its ability to modify biomolecules could lead to new therapeutic strategies for diseases where precise biomarker quantification is crucial.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCKBLUPFMXLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155966 | |

| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128651-50-3 | |

| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (NE-OTf) in the context of the provided research papers?

A: NE-OTf serves as a derivatizing agent to enhance the detectability of various analytes in HPLC analysis. It reacts with target molecules, forming fluorescent derivatives that can be detected with higher sensitivity using fluorescence detectors. This approach is particularly useful for quantifying low concentrations of analytes like 20-hydroxyeicosatetraenoic acid (20-HETE) [], microcystins [], carnitine, and acetylcarnitine [] in biological samples, and residual 2,4,5-T in vegetables [].

Q2: How does the use of NE-OTf improve the sensitivity of analyte detection in HPLC compared to conventional UV detection methods?

A: NE-OTf reacts with the target analytes to form highly fluorescent derivatives. These derivatives emit light at specific wavelengths when excited, enabling their detection by fluorescence detectors at much lower concentrations compared to the native analytes using UV detectors. For instance, NE-OTf derivatization provided a 500-fold increase in sensitivity for detecting acetylcarnitine in human muscle homogenates compared to spectrophotometric detection []. Similarly, the detection limit for 2,4,5-T improved significantly using fluorescence detection of its NE-OTf derivative [].

Q3: Can you provide specific examples of how NE-OTf derivatization has been used to quantify analytes in complex biological matrices?

A:* 20-HETE in Urine and Tissue: NE-OTf enabled the development of a fluorescent HPLC assay for quantifying 20-HETE, a cytochrome P450 metabolite of arachidonic acid, in urine, renal tissue, and interstitial fluid []. This method facilitated the study of 20-HETE excretion and its inhibition by drugs.* Carnitine and Acetylcarnitine in Muscle Tissue: NE-OTf derivatization allowed for the quantification of carnitine, acetylcarnitine, and total carnitine in human skeletal muscle biopsies []. This method was sensitive enough to demonstrate the shift in the carnitine pool towards acetylcarnitine during high-intensity exercise.

Q4: What are the limitations of using NE-OTf as a derivatizing agent in analytical methods?

A4: While the research papers highlight the benefits of NE-OTf, it's crucial to acknowledge potential limitations:

Q5: Are there alternative derivatizing agents to NE-OTf for similar applications?

A: Yes, various other reagents exist for pre- or post-column derivatization in HPLC analysis with fluorescence detection. The choice depends on the specific analyte, required sensitivity, and compatibility with the analytical method. Researchers are continually exploring new derivatizing agents with improved properties. One example mentioned in the research is the use of 2‐(2,3‐Naphthalimino)ethyl trifluoromethanesulfonate (NT) for enhancing the detection of hydroxyoctadecadienoic acid (HODE) []. This highlights that the field is actively seeking and evaluating alternative derivatization strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.